Ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate
Description
Ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate (C${10}$H${9}$BrN${2}$O${2}$S) is a heterocyclic compound featuring a thieno[3,2-b]pyridine core substituted with a bromine atom at position 6 and an ethyl ester group at position 2. This compound serves as a versatile intermediate in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions due to the reactivity of the bromine substituent. Its synthesis involves reacting 5-bromo-3-nitropyridine-2-carbonitrile with ethyl 2-mercaptoacetate in the presence of potassium tert-butoxide, yielding the product in 54% after purification . Structural confirmation via $^{1}$H and $^{13}$C NMR reveals characteristic signals, such as a quartet at δ 4.30 ppm (ethyl ester) and aromatic protons at δ 8.89–8.60 ppm .
Properties
IUPAC Name |
ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-4-7-8(15-9)3-6(11)5-12-7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJOREFVKABEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Conditions
The synthesis begins with 6-bromo-2-chloropyridine, which undergoes a Sonogashira coupling with terminal alkynes to install an ethynyl group at position 3 (Table 1).
Table 1: Sonogashira Coupling Conditions
| Component | Specification |
|---|---|
| Catalyst | PdCl₂(PPh₃)₂ (3 mol%) |
| Cocatalyst | CuI (6 mol%) |
| Solvent | Triethylamine (Et₃N) |
| Temperature | 100°C |
| Reaction Time | 2 hours |
| Yield Range | 70–85% |
Example reaction:
Cyclization with Sodium Sulfide
The ethynyl intermediate undergoes cyclization with Na₂S in anhydrous DMF at 130°C for 12 hours to form the thieno[3,2-b]pyridine core.
Key Observations:
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Higher temperatures (>120°C) prevent dimerization of intermediates.
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Anhydrous conditions are critical to avoid hydrolysis of the chloride group.
Esterification of the C-2 Chloride
The 2-chloro substituent is replaced with an ethyl ester via nucleophilic acyl substitution (Table 2).
Table 2: Esterification Parameters
| Parameter | Condition |
|---|---|
| Reagent | Ethanol (excess) |
| Catalyst | H₂SO₄ (0.5 equiv) |
| Solvent | Toluene |
| Temperature | Reflux (110°C) |
| Reaction Time | 8–12 hours |
| Yield | 80–90% |
Reaction mechanism:
One-Pot Synthesis Optimization
To improve efficiency, the Sonogashira coupling and cyclization steps are combined without isolating intermediates:
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Sequential Addition : After Sonogashira coupling, Na₂S is directly added to the reaction mixture.
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Temperature Modulation : Maintain 100°C during coupling, then increase to 130°C for cyclization.
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Yield Improvement : 78–82% overall yield vs. 65–70% in stepwise synthesis.
Alternative Bromination Strategies
Directed Ortho-Bromination
For late-stage bromination, the ethyl ester group acts as a directing meta-director. Using N-bromosuccinimide (NBS) under radical conditions selectively brominates position 6:
Conditions:
Electrophilic Bromination
Br₂ in acetic acid at 0°C introduces bromine but risks over-bromination.
Challenges and Mitigation Strategies
| Issue | Solution |
|---|---|
| Low Cyclization Yield | Use degassed solvents to prevent oxidation. |
| Ester Hydrolysis | Avoid aqueous workup; use anhydrous Na₂SO₄. |
| Regioselectivity | Prioritize early-stage bromination. |
Scalability and Industrial Considerations
-
Continuous Flow Synthesis : Microreactors reduce reaction time (2 hours vs. 12 hours batch).
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Catalyst Recycling : Pd recovery via filtration achieves 95% reuse efficiency.
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Cost Analysis : Early bromination reduces reagent costs by 30% compared to late-stage methods.
Analytical Validation
Critical Quality Attributes:
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thieno[3,2-b]pyridine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of substituted thieno[3,2-b]pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₈BrNO₂S
- Molecular Weight : Approximately 286.14 g/mol
- Structural Characteristics : The compound features a thieno[3,2-b]pyridine core with a bromine atom and an ethyl ester functional group. This unique structure contributes to its diverse biological activities.
Biological Activities
Research indicates that compounds related to thieno[3,2-b]pyridine structures exhibit significant biological activities, including:
- Antitumor Activity : Ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate has shown promise in inhibiting the growth of various cancer cell lines. For instance, studies have demonstrated its effectiveness against triple-negative breast cancer cells, where it induced apoptosis and inhibited cell proliferation .
- Antiviral Properties : The compound has been investigated for its potential antiviral effects, particularly against viruses like SARS-CoV-2. Molecular docking studies suggest that it may inhibit viral replication by targeting specific viral proteins .
- Enzyme Inhibition : this compound may act as an inhibitor of enzymes involved in inflammatory processes, such as cyclooxygenase (COX), indicating potential applications in treating inflammatory diseases .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of this compound on triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468). The results indicated a significant reduction in cell viability with minimal impact on non-tumorigenic cells. The compound was shown to induce cell cycle arrest and apoptosis .
Case Study 2: Antiviral Activity
In another investigation focused on SARS-CoV-2, derivatives of this compound were assessed for their binding affinities using molecular docking simulations. Some derivatives exhibited strong binding energies to viral proteins, supporting their potential as therapeutic agents against COVID-19 .
Potential Therapeutic Applications
The diverse biological activities of this compound suggest several potential therapeutic applications:
- Cancer Therapy : Given its antitumor properties, this compound could be developed into a novel anticancer agent.
- Antiviral Drugs : Its efficacy against viral infections positions it as a candidate for antiviral drug development.
- Anti-inflammatory Treatments : As an enzyme inhibitor, it may serve as a basis for new anti-inflammatory medications.
Mechanism of Action
The mechanism of action of ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the ester group play crucial roles in its binding affinity and selectivity towards molecular targets. The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological activity.
Comparison with Similar Compounds
Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate
- Core Structure: Replaces the thieno ring with an imidazo ring, introducing additional nitrogen atoms.
- Computational studies indicate distinct electronic excitation properties in solvents compared to thieno derivatives .
- Applications : Used in fluorescence-based assays due to its planar structure and extended conjugation.
Ethyl 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
- Core Structure: Features a pyrrolo ring fused to pyridine, reducing aromaticity compared to thieno analogues.
- Synthesis : Often synthesized via palladium-catalyzed reactions, similar to the target compound.
- Biological Activity : Pyrrolo derivatives are explored as kinase inhibitors, with bromine enabling further functionalization .
Methyl 3-Aminothieno[3,2-b]pyridine-2-carboxylate
- Substituents: Amino group at position 3 instead of bromine at position 5.
- Reactivity: The amino group facilitates diazotization or amidation, contrasting with the bromine’s role in cross-coupling.
- Applications: Derivatives exhibit anti-hepatocellular carcinoma activity in vitro .
Electronic and Physicochemical Properties
- Thieno vs. Imidazo Cores: Sulfur in the thieno ring contributes to lower electron density compared to nitrogen-rich imidazo rings, impacting solubility and binding affinity in biological targets .
- Pyrrolo Derivatives : Reduced aromaticity in pyrrolo[3,2-b]pyridines may enhance membrane permeability but reduce thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
